4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline
CAS No.: 857751-18-9
VCID: VC2987693
Molecular Formula: C9H11N5O
Molecular Weight: 205.22 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-Methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline is a complex organic compound that has garnered attention in various fields of chemical research. This compound is characterized by its unique structure, which includes a tetrazole ring attached to an aniline backbone with a methoxy group. The tetrazole ring is a five-membered heterocyclic ring containing four nitrogen atoms, which imparts specific chemical and physical properties to the compound. Synonyms and IdentifiersThis compound is also known by several synonyms and identifiers:
Applications and Research FindingsWhile specific applications of 4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline are not widely documented, compounds with similar structures are often explored in pharmaceutical and materials science research due to their potential biological activity and unique chemical properties. Potential Applications:
Comparison with Similar CompoundsOther compounds with similar tetrazole and aniline structures, such as 3-methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline and 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)aniline, share similar molecular weights and structural features but differ in their specific arrangements and substituents . Comparison Table:
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 857751-18-9 | ||||||||||||||||
Product Name | 4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline | ||||||||||||||||
Molecular Formula | C9H11N5O | ||||||||||||||||
Molecular Weight | 205.22 g/mol | ||||||||||||||||
IUPAC Name | 4-methoxy-3-(5-methyltetrazol-1-yl)aniline | ||||||||||||||||
Standard InChI | InChI=1S/C9H11N5O/c1-6-11-12-13-14(6)8-5-7(10)3-4-9(8)15-2/h3-5H,10H2,1-2H3 | ||||||||||||||||
Standard InChIKey | LWURPLIVEZKYCS-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CC1=NN=NN1C2=C(C=CC(=C2)N)OC | ||||||||||||||||
Canonical SMILES | CC1=NN=NN1C2=C(C=CC(=C2)N)OC | ||||||||||||||||
PubChem Compound | 43617287 | ||||||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume